molecular formula C6H9NO2 B1197148 3,4,5,6-Tetrahydropyridine-2-carboxylic acid CAS No. 2756-89-0

3,4,5,6-Tetrahydropyridine-2-carboxylic acid

Cat. No. B1197148
CAS RN: 2756-89-0
M. Wt: 127.14 g/mol
InChI Key: GEJXSVNGWOSZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrahydropyridine-2-carboxylic acid is a piperidinemonocarboxylic acid. It is a conjugate acid of a 1-piperideine-2-carboxylate and a tautomer of a 1-piperideine-2-carboxylic acid zwitterion .


Synthesis Analysis

The synthesis of 3,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved from N6-Cbz-L-Lysine . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .


Molecular Structure Analysis

The molecular formula of 3,4,5,6-Tetrahydropyridine-2-carboxylic acid is C6H9NO2. It has a molecular weight of 127.14 .


Chemical Reactions Analysis

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents .


Physical And Chemical Properties Analysis

3,4,5,6-Tetrahydropyridine-2-carboxylic acid has a melting point of 93 °C and a predicted boiling point of 267.4±23.0 °C. It has a predicted density of 1.27±0.1 g/cm3 and a predicted pKa of -1.51±0.20 .

Scientific Research Applications

  • Tetrahydropyridine-3-carboxylic acid derivatives exhibit many interesting biological activities. Their synthesis has been achieved through methods like phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition of 2,4dienylamines (Kim, Kim, Moon, & Kim, 2016).

  • The synthesis and crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a compound with a similar structure, have been characterized, providing insights into the molecular arrangement of such compounds (Sambyal, Bamezai, Razdan, & Gupta, 2011).

  • Catalytic reactions under oxidative carbonylation conditions have been utilized to produce tetrahydropyridinedione derivatives, showcasing the chemical versatility of these compounds (Bacchi et al., 2005).

  • Diastereoselective epoxidation and regioselective ring-opening methods have been developed for the synthesis of oxygenated piperidines from tetrahydropyridines, indicating potential applications in complex organic synthesis (Chen et al., 2015).

  • Phosphine-catalyzed [4 + 2] annulation has been used for the synthesis of highly functionalized tetrahydropyridines, highlighting their use in creating complex molecular architectures (Zhu, Lan, & Kwon, 2003).

  • Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, suggesting applications in materials science and engineering (Haque et al., 2018).

Future Directions

Tetrahydropyridines, including 3,4,5,6-Tetrahydropyridine-2-carboxylic acid, have been identified in both natural products and synthetic pharmaceutical agents. Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties. This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

2,3,4,5-tetrahydropyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJXSVNGWOSZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181962
Record name delta(1)-Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Piperideine-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001084
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2756-89-0
Record name Δ1-Piperidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2756-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta(1)-Piperidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(1)-Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-P-2-CA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW6N8NMV9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Piperideine-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001084
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 3
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 4
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 5
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3,4,5,6-Tetrahydropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.